N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves several key steps:
Formation of the Pyridine Derivative: The starting material, 6-cyclopropylpyridine, is synthesized through cyclopropylation of pyridine using cyclopropyl bromide in the presence of a base such as sodium hydride.
Benzoxazole Formation: The benzoxazole moiety is prepared by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the 6-cyclopropylpyridine derivative with the benzoxazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed as a probe to understand biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: shares structural similarities with other benzoxazole and pyridine derivatives.
N-(pyridin-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the cyclopropyl group, which may affect its biological activity.
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxoindolin-3-yl)acetamide: Contains an indole moiety instead of benzoxazole, leading to different chemical properties and biological activities.
Uniqueness
The presence of both the cyclopropyl group and the benzoxazole moiety in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(11-21-15-3-1-2-4-16(15)24-18(21)23)20-10-12-5-8-14(19-9-12)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYLWBZQGKXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.